molecular formula C12H11ClO2 B12127890 1-(5-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one

1-(5-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one

Cat. No.: B12127890
M. Wt: 222.67 g/mol
InChI Key: UXJXKHOFCMFQTK-UHFFFAOYSA-N
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Description

1-(5-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chlorosalicylaldehyde and chloroacetone.

    Reaction Conditions: These starting materials undergo a condensation reaction in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions, ensuring consistent product quality.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the chloro group.

Scientific Research Applications

1-(5-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its possible use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, or microbial growth, depending on its application.

Comparison with Similar Compounds

    1-(5-Chloro-1-benzofuran-2-yl)ethanone: Similar structure but with an ethanone group instead of a propanone group.

    5-Chloro-2-benzofuranmethanol: Contains a hydroxymethyl group instead of a propanone group.

Uniqueness: 1-(5-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro-substituted benzofuran ring and propanone side chain make it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C12H11ClO2

Molecular Weight

222.67 g/mol

IUPAC Name

1-(5-chloro-1-benzofuran-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C12H11ClO2/c1-7(2)12(14)11-6-8-5-9(13)3-4-10(8)15-11/h3-7H,1-2H3

InChI Key

UXJXKHOFCMFQTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC2=C(O1)C=CC(=C2)Cl

Origin of Product

United States

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